molecular formula C15H13N5O2S B2976461 N-[Cyano(thiophen-3-yl)methyl]-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide CAS No. 1465339-15-4

N-[Cyano(thiophen-3-yl)methyl]-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide

Cat. No.: B2976461
CAS No.: 1465339-15-4
M. Wt: 327.36
InChI Key: IUYSSYINJBDKFB-UHFFFAOYSA-N
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Description

N-[Cyano(thiophen-3-yl)methyl]-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide is a sophisticated synthetic compound designed for pharmaceutical and chemical biology research. Its structure integrates a [1,2,4]triazolo[4,3-a]pyridin-3-one moiety, a heterocyclic system known for its diverse biological activities. The presence of the thiophene and cyano groups further enhances the molecule's potential for molecular recognition and binding affinity, making it a valuable scaffold for developing novel therapeutic agents. Compounds containing the 1,2,3-triazole core, related to the triazolopyridine in this molecule, have been extensively studied and shown to exhibit a wide range of pharmacological properties, including service as kinase inhibitors, antimicrobial agents, and anticancer candidates . This reagent is intended for research applications only, strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can employ this compound as a key intermediate in organic synthesis or as a core structural motif for probing biological targets in hit identification and lead optimization campaigns.

Properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c16-9-12(11-5-8-23-10-11)17-14(21)4-7-20-15(22)19-6-2-1-3-13(19)18-20/h1-3,5-6,8,10,12H,4,7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYSSYINJBDKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCC(=O)NC(C#N)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[Cyano(thiophen-3-yl)methyl]-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and comparisons with similar compounds.

Structural Characteristics

The compound is characterized by:

  • Molecular Formula : C₁₅H₁₃N₅O₂S
  • Molecular Weight : Approximately 327.4 g/mol
  • Key Functional Groups :
    • Thiophene ring
    • Triazole moiety
    • Cyano group

These structural components contribute to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiophene and triazole rings often exhibit significant biological properties. The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral and anticancer agent.

Anticancer Activity

Research on related compounds has shown promising anticancer activity. For instance, various derivatives of triazoles have demonstrated cytotoxic effects against multiple cancer cell lines. In particular, studies have reported significant growth inhibition values (GI50) for structurally related compounds in the range of 0.20–48 μM against various cancer types . This suggests that this compound may also possess similar properties.

While specific mechanisms of action for this compound remain largely uncharacterized, the functional groups present may facilitate binding to biological targets involved in disease processes. The cyano and amide groups are particularly noteworthy for their potential to interact with proteins involved in cellular signaling pathways or enzyme activities.

Comparative Analysis

To better understand the position of this compound within the broader context of medicinal chemistry, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-(Thiophen-2-yl)-N-cyanoacetamideThiophene ring; cyano groupAntimicrobialSimpler structure; fewer heteroatoms
5-(Thiazolyl)-1H-pyrazoleThiazole ring; pyrazoleAnticancerDifferent heterocyclic framework
4-Amino-[1,2,4]triazoleTriazole ring; amino groupAntimicrobialLacks thiophene; simpler structure

This table illustrates how this compound stands out due to its combination of thiophene and triazole functionalities that enhance its biological activity.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways that allow for fine-tuning its properties by varying substituents at different stages. This flexibility is crucial for optimizing biological activity and developing derivatives with enhanced efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Substituents/Linkages Potential Applications/Notes References
N-[Cyano(thiophen-3-yl)methyl]-3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanamide Triazolo[4,3-a]pyridine, thiophene-cyano group, propanamide Not reported Direct linkage of triazolo-pyridine Hypothesized kinase/bromodomain inhibition N/A
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide Methoxy-triazolopyridazine, benzimidazole-ethyl Not reported Methoxy group, benzimidazole Unknown; structural similarity to kinase inhibitors
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide Benzothiazole-phenyl, sulfanyl-triazolo linkage Not reported Sulfanyl bridge, benzothiazole Patent activity (medicinal applications)
N-(3-(methylthio)phenyl)-3-(5-oxo-4-propyl-thieno[2,3-e]triazolo[4,3-a]pyrimidin-1-yl)propanamide Thieno-triazolopyrimidinone, methylthio-phenyl 427.5 Thiophene-fused triazolopyrimidinone Unknown; high molecular weight
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide Thioxothiazolidinone, benzylidene, hydroxyphenyl 398.5 Z-configuration, thioxo group Predicted solubility/logP challenges
N-({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)propanamide Saturated triazolopyridine, propanamide Not reported Hydrogenated triazolo ring Structural simplicity

Key Comparative Analysis

Heterocyclic Core Modifications

  • Triazolo[4,3-a]pyridine vs. Triazolopyridazine/Thieno-Triazolopyrimidinone: The target compound’s triazolo[4,3-a]pyridine core is distinct from triazolopyridazine () or thieno-triazolopyrimidinone (). For example, the thieno-triazolopyrimidinone in introduces a fused thiophene ring, which may enhance π-π stacking but reduce solubility .
  • Sulfanyl vs. Direct Linkages : Compounds with sulfanyl bridges (e.g., ) exhibit different conformational flexibility compared to the target compound’s direct propanamide linkage. Sulfanyl groups may improve metabolic stability but introduce steric hindrance .

Substituent Effects

  • Cyano-Thiophene Group: The cyano-thiophen-3-ylmethyl group in the target compound is unique among the compared derivatives.
  • Benzothiazole and Benzimidazole Moieties: and highlight benzothiazole/benzimidazole substituents, which are common in kinase inhibitors. These groups may confer stronger hydrophobic interactions but increase molecular weight and logP compared to the target compound’s thiophene-cyano group .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s molecular weight is likely lower than derivatives like ’s thieno-triazolopyrimidinone (427.5 g/mol), suggesting better bioavailability. However, the cyano group may reduce aqueous solubility compared to hydroxylated analogues (e.g., ) .
  • logP and pKa: ’s compound has a predicted logP of 3.15, whereas the target compound’s cyano-thiophene group may increase logP, requiring formulation adjustments for optimal absorption .

Research and Patent Landscape

  • Medicinal Applications : Patent filings () highlight triazolopyridine derivatives as bromodomain inhibitors or anticancer agents. The target compound’s structure aligns with these applications but lacks direct evidence of activity .
  • Synthetic Feasibility : Synthesis routes for propanamide derivatives () involve hydrazine reflux and CS2/KOH conditions, suggesting the target compound could be synthesized via similar methodologies .

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